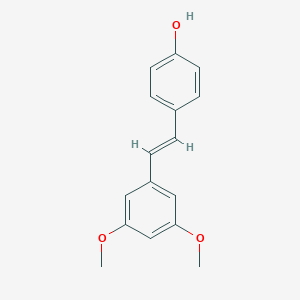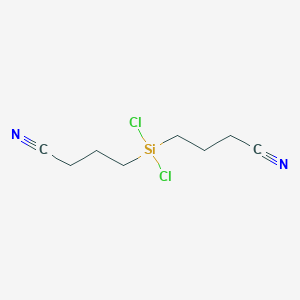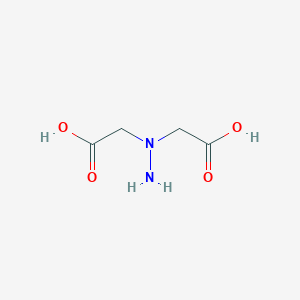
2-Benzoylbenzaldehyde
Overview
Description
2-Benzoylbenzaldehyde is an organic compound with the molecular formula C14H10O2. It is a derivative of benzaldehyde, where a benzoyl group is attached to the ortho position of the benzaldehyde ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzoylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CHO+C6H5COClAlCl3C6H5COC6H4CHO
Another method involves the oxidation of 2-benzoyltoluene using an oxidizing agent like potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: It can be oxidized to form 2-benzoylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-benzoylbenzyl alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of catalysts.
Major Products Formed:
Oxidation: 2-Benzoylbenzoic acid.
Reduction: 2-Benzoylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Benzoylbenzaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzoylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or as a synthetic intermediate .
Comparison with Similar Compounds
Benzaldehyde: A simpler aldehyde with a single formyl group attached to a benzene ring.
Benzoyl chloride: An acyl chloride derivative of benzoic acid.
2-Benzoyltoluene: A methylated derivative of 2-Benzoylbenzaldehyde.
Uniqueness: this compound is unique due to the presence of both a benzoyl and a formyl group on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to undergo intramolecular cyclization reactions, such as the Diels-Alder reaction, further distinguishes it from similar compounds .
Properties
IUPAC Name |
2-benzoylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHTVTATSKDEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168376 | |
| Record name | 2-Benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16780-82-8 | |
| Record name | 2-Benzoylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016780828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


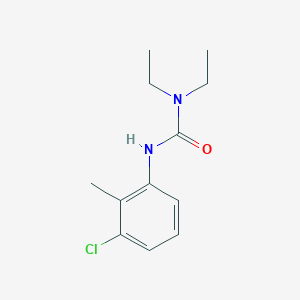
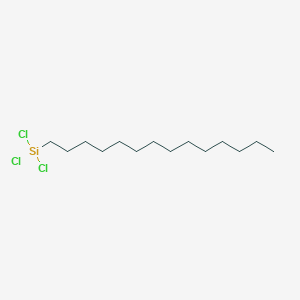
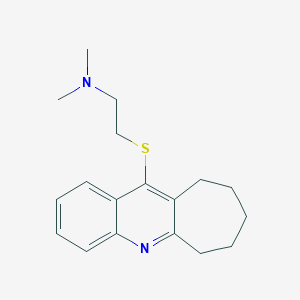
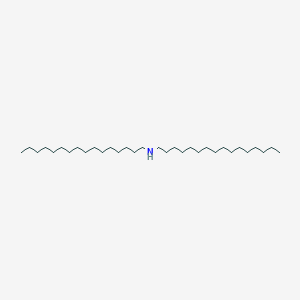
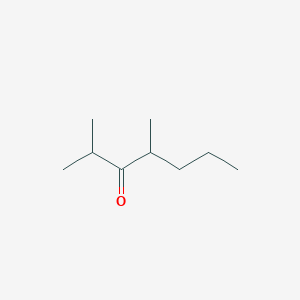
![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)
